molecular formula C11H11ClN2O B12524414 4-Chloro-N,N-dimethyl-1H-indole-1-carboxamide

4-Chloro-N,N-dimethyl-1H-indole-1-carboxamide

Cat. No.: B12524414
M. Wt: 222.67 g/mol
InChI Key: VSCVGVYAPKCAQT-UHFFFAOYSA-N
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Description

4-Chloro-N,N-dimethyl-1H-indole-1-carboxamide is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound’s structure includes a chloro group at the 4-position, a dimethylamino group, and a carboxamide group attached to the indole ring, making it a unique and interesting molecule for research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N,N-dimethyl-1H-indole-1-carboxamide typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-chloroindole.

    N-Dimethylation: The 4-chloroindole undergoes N-dimethylation using dimethylamine in the presence of a suitable base.

    Carboxamide Formation:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N,N-dimethyl-1H-indole-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the indole ring .

Mechanism of Action

The mechanism of action of 4-Chloro-N,N-dimethyl-1H-indole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-N,N-dimethyl-1H-indole-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C11H11ClN2O

Molecular Weight

222.67 g/mol

IUPAC Name

4-chloro-N,N-dimethylindole-1-carboxamide

InChI

InChI=1S/C11H11ClN2O/c1-13(2)11(15)14-7-6-8-9(12)4-3-5-10(8)14/h3-7H,1-2H3

InChI Key

VSCVGVYAPKCAQT-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)N1C=CC2=C1C=CC=C2Cl

Origin of Product

United States

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